![molecular formula C16H21N2O+ B12578005 1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium CAS No. 299915-76-7](/img/structure/B12578005.png)
1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium is a synthetic organic compound characterized by its unique structure, which includes a pyridinium core substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reducing agents and catalysts. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Catalysts: Palladium (Pd), Platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
299915-76-7 |
|---|---|
Molecular Formula |
C16H21N2O+ |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,4,6-trimethylpyridin-1-ium-1-amine |
InChI |
InChI=1S/C16H21N2O/c1-12-9-13(2)18(14(3)10-12)17-11-15-5-7-16(19-4)8-6-15/h5-10,17H,11H2,1-4H3/q+1 |
InChI Key |
VVOSJCLWHSPVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)NCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


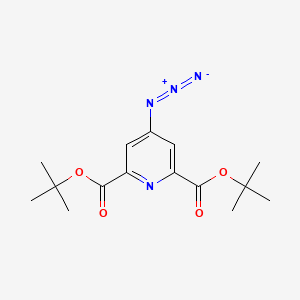
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
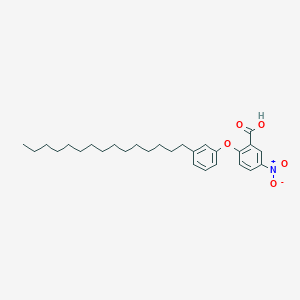
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
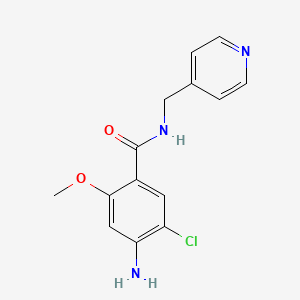
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
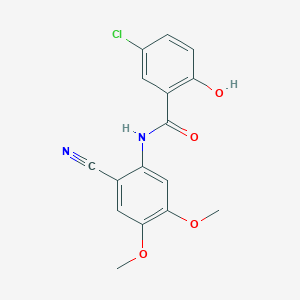
![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)
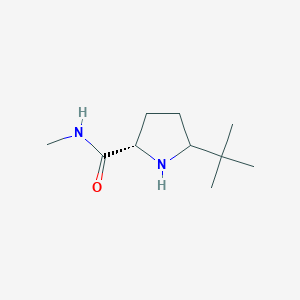
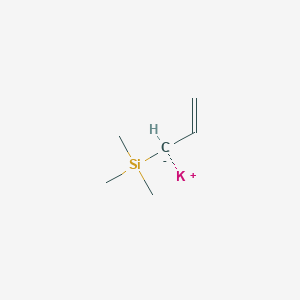
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
